Pyroglutamylvaline

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyroglutamylvaline can be synthesized through the formal condensation of pyroglutamic acid and valine. The reaction typically involves the activation of the carboxy group of pyroglutamic acid, often using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by coupling with the amino group of valine under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and solution-phase synthesis, which allow for the efficient production of dipeptides like this compound.

Análisis De Reacciones Químicas

Types of Reactions: Pyroglutamylvaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the amino or carboxy groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized dipeptides, while reduction can produce reduced forms of this compound.

Aplicaciones Científicas De Investigación

Biochemical Research

Role in Protein Structure and Function

Pyroglutamylvaline is utilized as a model compound in peptide synthesis studies. Its unique structure allows researchers to investigate the interactions between dipeptides and proteins, enhancing the understanding of protein folding and stability. Studies have shown that this compound can influence enzyme activity, serving as a substrate that modulates enzyme kinetics .

Table 1: Influence of this compound on Enzyme Activity

| Enzyme | Effect of this compound |

|---|---|

| Pyroglutamate Aminopeptidase | Inhibition observed |

| Various Peptidases | Modulation of activity |

Pharmacological Applications

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. A study demonstrated its ability to suppress lipopolysaccharide (LPS)-induced inflammation in macrophages, highlighting its potential as a therapeutic agent against inflammatory diseases . The mechanism involves the inhibition of pro-inflammatory cytokines through pathways such as NF-κB and MAPK signaling .

Case Study: Anti-inflammatory Effects in Animal Models

In vivo studies have shown that this compound can reduce plasma levels of TNF-α and IL-6 in LPS-administered mice, suggesting its efficacy in mitigating systemic inflammation . This positions this compound as a candidate for further development in anti-inflammatory therapies.

Nutritional Science

Potential Health Benefits from Food Sources

This compound is found in various food-derived peptides, particularly those from fermented products. It has been linked to beneficial health effects, such as improving gut health and reducing obesity-related parameters . The compound's stability during digestion allows it to exert physiological effects beyond mere nutrient provision.

Table 2: Health Benefits Associated with this compound

| Health Benefit | Mechanism | Reference |

|---|---|---|

| Anti-obesity | Modulation of metabolic pathways | |

| Gut health improvement | Enhancement of antimicrobial peptides |

Industrial Applications

Use in Biochemical Assays

In industrial settings, this compound serves as a reference standard in analytical chemistry and peptide synthesis processes. Its properties facilitate the development of peptide-based materials and biochemical assays, making it valuable for pharmaceutical and biotechnological applications .

Mecanismo De Acción

The mechanism of action of pyroglutamylvaline involves its interaction with specific molecular targets and pathways. As a dipeptide, it can influence protein-protein interactions and modulate enzymatic activities. The compound’s effects are mediated through its binding to receptors and enzymes, leading to changes in cellular signaling and metabolic processes .

Comparación Con Compuestos Similares

Pyroglutamylvalinate: A peptide anion that is the conjugate acid of pyroglutamylvaline.

L-valine: An essential amino acid that serves as a functional parent of this compound.

Uniqueness: this compound is unique due to its specific structure, which combines the properties of pyroglutamic acid and valine. This combination imparts distinct chemical and biological characteristics, making it valuable in various research and industrial applications.

Actividad Biológica

Pyroglutamylvaline (pyroGlu-Val) is a dipeptide that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory responses and metabolic regulation. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

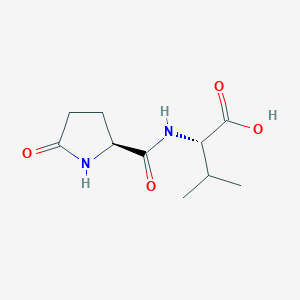

Structure and Properties

This compound is a dipeptide formed from pyroglutamic acid and valine. Its unique structure contributes to its biological functions, particularly its ability to interact with cellular signaling pathways.

Anti-Inflammatory Effects

Several studies have documented the anti-inflammatory properties of pyroGlu-Val. Research involving RAW 264.7 macrophages demonstrated that pyroGlu-Val can inhibit lipopolysaccharide (LPS)-induced inflammation. The mechanism appears to involve the suppression of NF-κB activation and MAPK signaling pathways, which are critical in inflammatory responses.

- Study Findings :

- PyroGlu-Val exhibited a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when administered at concentrations ranging from 200 to 800 μg/ml .

- It was observed that pyroGlu-Val did not interfere with LPS binding but rather influenced downstream signaling, suggesting a direct effect on macrophage activation .

Metabolic Regulation

In metabolic studies, pyroGlu-Val has been associated with significant changes post-bariatric surgery, indicating its role in metabolic processes. A study highlighted that levels of pyroGlu-Val increased dramatically after surgery, correlating with improved metabolic parameters in patients .

- Key Observations :

- PyroGlu-Val was positively associated with leg muscle uptake in PET imaging studies, suggesting its potential role in muscle metabolism .

- Changes in metabolic markers post-surgery included a notable increase in pyroGlu-Val levels, which may reflect its involvement in energy homeostasis and muscle function .

Case Studies

-

Inflammation Model :

In a controlled laboratory setting, RAW 264.7 macrophages were treated with LPS alongside varying concentrations of pyroGlu-Val. Results indicated that higher doses led to significant reductions in inflammatory markers, affirming its therapeutic potential in inflammatory diseases . -

Bariatric Surgery Impact :

A clinical study analyzed metabolic changes in patients undergoing bariatric surgery. The increase in pyroGlu-Val levels post-surgery was linked to enhanced muscle metabolism and reduced fat accumulation, highlighting its potential as a biomarker for metabolic health .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-5(2)8(10(15)16)12-9(14)6-3-4-7(13)11-6/h5-6,8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t6-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSWLLBBGHRXQH-XPUUQOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175549 | |

| Record name | Pyroglutamylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21282-10-0 | |

| Record name | 5-Oxo-L-prolyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21282-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyroglutamylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyroglutamylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyroglutamylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0094651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.